molecular formula C9H10N2O2 B14496768 N-(1-Nitroprop-1-en-2-yl)aniline CAS No. 62875-03-0

N-(1-Nitroprop-1-en-2-yl)aniline

Cat. No.: B14496768
CAS No.: 62875-03-0
M. Wt: 178.19 g/mol
InChI Key: ZSPDYXDLESVVHN-UHFFFAOYSA-N
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Description

N-(1-Nitroprop-1-en-2-yl)aniline is a chemical compound characterized by the presence of a nitro group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Nitroprop-1-en-2-yl)aniline typically involves the nitration of aniline derivatives. One common method is the reaction of aniline with nitroalkenes under controlled conditions. The nitration process often requires the use of strong nitrating agents such as nitric acid or nitronium tetrafluoroborate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1-Nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can produce nitroso compounds .

Scientific Research Applications

N-(1-Nitroprop-1-en-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Nitroprop-1-en-2-yl)aniline is unique due to its specific combination of a nitro group and an aniline moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62875-03-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(1-nitroprop-1-en-2-yl)aniline

InChI

InChI=1S/C9H10N2O2/c1-8(7-11(12)13)10-9-5-3-2-4-6-9/h2-7,10H,1H3

InChI Key

ZSPDYXDLESVVHN-UHFFFAOYSA-N

Canonical SMILES

CC(=C[N+](=O)[O-])NC1=CC=CC=C1

Origin of Product

United States

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